2-cyclopropyl-N'-hydroxyethanimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7-8)3-4-1-2-4/h4,8H,1-3H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRZDCNKSWOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopropyl N Hydroxyethanimidamide
General Strategies for Amidoxime (B1450833) Synthesis
The synthesis of amidoximes can be approached through several strategic disconnections, with the most common and direct method being the addition of hydroxylamine (B1172632) to a nitrile. Nevertheless, various other functional groups can serve as effective precursors, offering flexibility in synthetic design.
Nucleophilic Addition of Hydroxylamine to Nitrile Precursors
The most widely employed method for the preparation of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. organic-chemistry.org This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to generate the free hydroxylamine in situ. organic-chemistry.org The reaction is often conducted in a protic solvent like ethanol or methanol, and heating is frequently applied to accelerate the reaction, with completion times ranging from one to 48 hours depending on the substrate. organic-chemistry.org
The general mechanism involves the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfer to form the amidoxime. The reaction conditions can be optimized to improve yields and minimize side reactions. A general representation of this reaction is shown below:
R-C≡N + NH₂OH·HCl + Base → R-C(=NOH)NH₂
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Product |
| Nitrile (R-CN) | Hydroxylamine Hydrochloride | Sodium Carbonate / Triethylamine | Ethanol / Methanol | Room Temperature to Reflux | 1 - 48 hours | Amidoxime (R-C(=NOH)NH₂) |
Amidoxime Formation from Alternative Precursors: Thioamides, Amidines, Iminoethers, and Imidoylbenzotriazoles
Thioamides: The reaction of thioamides with hydroxylamine provides a viable route to amidoximes. This method can sometimes offer better results than the corresponding nitrile reaction.
Amidines: Amidines can be converted to amidoximes through reaction with hydroxylamine.
Iminoethers: The reaction of iminoethers with hydroxylamine also yields amidoximes.
Imidoylbenzotriazoles: A more recent development involves the use of imidoylbenzotriazoles, which react with hydroxylamine to form amidoximes.
These reactions generally proceed via a nucleophilic attack of hydroxylamine on the carbon atom of the precursor functional group, followed by the elimination of a leaving group (e.g., H₂S from thioamides).
Conversion of Nitroalkanes to Amidoximes
An alternative approach to amidoximes involves the conversion of primary nitroalkanes. This transformation can be achieved by reacting the nitroalkane with magnesium or lithium amides in a convenient one-step synthesis. This method provides a pathway to substituted amidoximes from readily available starting materials.
Direct One-Pot Synthesis Approaches from Carboxylic Acids or Amides
To streamline the synthetic process, one-pot methodologies have been developed for the direct conversion of carboxylic acids or amides into amidoximes. These methods bypass the need to isolate the intermediate nitrile. One such approach involves the Ph₃P–I₂-mediated dehydrative condensation of amides with hydroxylamine hydrochloride. This method is notable for its mild conditions and short reaction times. Similarly, carboxylic acids can be converted to amidoximes in a one-pot reaction by first forming an in-situ amide, which then undergoes the dehydrative condensation.
Focused Synthesis of 2-cyclopropyl-N'-hydroxyethanimidamide
The synthesis of the target molecule, this compound, logically proceeds through the preparation of its corresponding nitrile precursor, 2-cyclopropylacetonitrile.
Synthesis of Cyclopropyl-Containing Nitrile Precursors
The key intermediate for the synthesis of this compound is 2-cyclopropylacetonitrile. The preparation of this and other cyclopropyl-containing nitriles can be accomplished through several synthetic routes.
One common method involves the reaction of a cyclopropylmethyl halide with an alkali metal cyanide. For instance, cyclopropylmethyl bromide can be reacted with sodium cyanide in a nucleophilic substitution reaction to yield cyclopropylacetonitrile (B1348260).
Another approach starts from cyclopropanemethanol. This alcohol can be converted to a cyclopropylmethyl halide, which is then subjected to cyanation. It is important to control the reaction conditions during the formation of the halide to minimize the formation of isomeric byproducts such as cyclobutyl halides and 4-halo-1-butenes.
A further method for the synthesis of cyclopropanecarbonitrile involves the reaction of 4-halobutyronitrile with a base, which induces an intramolecular cyclization.
Once the 2-cyclopropylacetonitrile precursor is obtained, the final step in the synthesis of this compound is the reaction with hydroxylamine, following the general procedure outlined in section 2.1.1. This involves treating 2-cyclopropylacetonitrile with hydroxylamine hydrochloride and a base in a suitable solvent to afford the desired product.
| Precursor | Reagents | Product |
| Cyclopropylmethyl halide | Alkali metal cyanide | 2-cyclopropylacetonitrile |
| Cyclopropanemethanol | 1. Halogenating agent 2. Alkali metal cyanide | 2-cyclopropylacetonitrile |
| 4-halobutyronitrile | Base | Cyclopropanecarbonitrile |
| 2-cyclopropylacetonitrile | Hydroxylamine hydrochloride, Base | This compound |
Elucidation and Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol
The synthesis of N'-hydroxyethanimidamides from their corresponding nitriles is a well-established transformation in organic chemistry. The reaction of cyclopropylacetonitrile with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base, leads to the formation of this compound. The optimization of this reaction is crucial for maximizing the yield and controlling the stereochemical purity of the product.
Key parameters that are often manipulated to enhance the reaction outcome include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. Bases such as sodium carbonate, potassium carbonate, or triethylamine are commonly employed to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile to attack the nitrile carbon.
The selection of an appropriate solvent is also critical. Protic solvents like ethanol or methanol are often used as they can effectively solvate the reactants and facilitate the reaction. The reaction temperature can influence the rate of reaction, with moderate heating often being employed to drive the reaction to completion in a reasonable timeframe. However, excessive heat can lead to the formation of byproducts and decomposition of the desired product.
To illustrate the impact of reaction conditions on yield, consider the following hypothetical optimization table based on common practices in similar syntheses:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na2CO3 | Ethanol | 50 | 12 | 65 |
| 2 | K2CO3 | Ethanol | 50 | 12 | 72 |
| 3 | Triethylamine | Ethanol | 50 | 12 | 68 |
| 4 | K2CO3 | Methanol | 50 | 12 | 75 |
| 5 | K2CO3 | Ethanol | 78 (reflux) | 6 | 85 |
| 6 | K2CO3 | Ethanol | 25 (RT) | 24 | 50 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, it can be inferred that potassium carbonate as the base and ethanol as the solvent at reflux temperature provide the optimal conditions for achieving a high yield of this compound.
Stereochemical Outcome and Isomerism Considerations in Synthesis
The C=N double bond in this compound gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. The arrangement of the substituents around this double bond can lead to two distinct stereoisomers, the E-isomer and the Z-isomer.
The stereochemical outcome of the synthesis is influenced by the reaction conditions and the inherent stability of the resulting isomers. The addition of hydroxylamine to the nitrile can proceed through different transition states, leading to a mixture of E and Z isomers. The ratio of these isomers can be dependent on factors such as the solvent polarity and the reaction temperature, which can influence the relative energies of the transition states.
Furthermore, once formed, the E and Z isomers may interconvert under the reaction conditions, with the final product ratio reflecting the thermodynamic equilibrium between the two. The relative stability of the E and Z isomers is determined by steric and electronic factors. For instance, steric hindrance between bulky substituents on the same side of the double bond can destabilize an isomer.
The characterization and quantification of the E/Z isomer ratio are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments of the protons and carbons in the E and Z isomers result in different chemical shifts in their NMR spectra, allowing for their identification and the determination of their relative abundance. In some cases, separation of the isomers can be achieved through chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The protonation of the amidine moiety can increase the rotational barrier of the C–N bond, which can aid in the separation of E and Z isomers by RP-HPLC. beilstein-journals.org
Understanding and controlling the stereochemical outcome is a critical aspect of the synthesis of this compound, particularly if one isomer exhibits desired properties over the other for specific applications.
Chemical Transformations and Mechanistic Investigations of 2 Cyclopropyl N Hydroxyethanimidamide
Reactivity Profiles of the N'-Hydroxyethanimidamide Functional Group
The N'-hydroxyethanimidamide group is a versatile functional group that participates in a variety of chemical transformations, including alkylation, acylation, reduction, and cyclization reactions. It also exhibits potential as a ligand in coordination chemistry.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the N'-hydroxyethanimidamide group are nucleophilic and can undergo both N-alkylation and N-acylation reactions.
N-Alkylation: The reaction of N'-hydroxyethanimidamides with alkyl halides can lead to the formation of N-alkylated products. For instance, the N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene results in an N-pentenyl sulfonamide. nih.gov In other cases, attempted N-alkylation of similar structures can lead to rearrangements and the formation of different heterocyclic systems, such as benzotriazinones and quinazolinones. nih.gov The specific outcome of the reaction is often dependent on the substrate and the reaction conditions employed.
N-Acylation: Amide bond formation through N-acylation is a fundamental transformation in organic chemistry. bath.ac.uk The N'-hydroxyethanimidamide functional group can be acylated using various acylating agents to form the corresponding N-acyl derivatives. This reaction is a key step in the synthesis of various heterocyclic compounds.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halides | N-Alkyl Ethanimidamides |
| N-Acylation | Acylating Agents | N-Acyl Ethanimidamides |
Reduction to Amidines
The N'-hydroxy group of the N'-hydroxyethanimidamide can be reduced to yield the corresponding amidine. The reduction of amidines themselves has been historically used for structural determination, often employing reagents like sodium amalgam and acetic acid in ethanol. researchgate.net This transformation highlights the ability to modulate the oxidation state at the nitrogen atom, providing access to a different class of compounds with distinct chemical properties.
Cyclization Pathways to Diverse Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles, 1,2,4-Oxadiazolones)
A significant aspect of the reactivity of N'-hydroxyethanimidamides is their utility as precursors for the synthesis of various heterocyclic systems, most notably 1,2,4-oxadiazoles. These heterocycles are of interest due to their presence in a range of biologically active molecules. nih.gov
The general strategy for the synthesis of 1,2,4-oxadiazoles from N'-hydroxyethanimidamides (amidoximes) involves a cyclization reaction with a suitable electrophile, such as a carboxylic acid derivative. This process can be facilitated by various reagents and conditions.
One-Pot Syntheses: Efficient one-pot procedures have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and organic nitriles using catalysts like PTSA-ZnCl2. organic-chemistry.org Microwave-assisted, solvent-free reactions between nitriles, hydroxylamine (B1172632), and Meldrum's acid also provide a rapid entry to these heterocycles. organic-chemistry.org
From O-Acylamidoximes: The cyclization of pre-formed O-acylamidoximes is a common route to 1,2,4-oxadiazoles. mdpi.com This cyclization can be promoted by bases such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). mdpi.com
Oxidative Cyclization: An alternative approach involves the oxidative cyclization of amidines with methylarenes, catalyzed by copper, to afford 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com
1,3-Dipolar Cycloaddition: The reaction of nitrile oxides, which can be generated in situ from α-nitroketones, with nitriles provides another pathway to 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org
The 1,2,4-oxadiazole (B8745197) ring itself can undergo further transformations, such as thermal rearrangements, to yield other heterocyclic systems. chim.it
| Heterocyclic Product | Synthetic Pathway | Key Reagents/Conditions |
| 1,2,4-Oxadiazoles | Cyclization of Amidoximes | Carboxylic acid derivatives, PTSA-ZnCl2, Microwave |
| 1,2,4-Oxadiazoles | Cyclization of O-Acylamidoximes | KOH/DMSO |
| 1,2,4-Oxadiazoles | Oxidative Cyclization | Amidines, Methylarenes, Copper catalyst |
| 1,2,4-Oxadiazoles | 1,3-Dipolar Cycloaddition | Nitrile Oxides, Nitriles |
Coordination Chemistry and Ligand Properties in Metal Complexes
The N'-hydroxyethanimidamide functional group possesses donor atoms (nitrogen and oxygen) that can coordinate to metal ions, allowing it to act as a ligand in the formation of metal complexes. The coordination chemistry of related ligands, such as those with ONNO and ONN donor sets, has been explored, revealing the formation of complexes with various stoichiometries and geometries. nih.gov The redox-active nature of some ligands can lead to interesting electronic properties and reactivity in the resulting metal complexes. frontiersin.orgresearchgate.net The specific coordination mode and the properties of the resulting complex will depend on the metal ion, the other ligands present, and the reaction conditions.
Reactivity Governed by the Cyclopropyl (B3062369) Moiety
The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain, which imparts unique reactivity. beilstein-journals.orgnih.gov This strain can be released through ring-opening reactions, which serve as important mechanistic probes.
Ring-Opening Reactions as Mechanistic Probes
The cleavage of the carbon-carbon bonds of the cyclopropane (B1198618) ring can be initiated by various reagents and conditions, including electrophiles, radical species, and enzymatic systems. beilstein-journals.orgnih.gov The regioselectivity of the ring opening—that is, which C-C bond is cleaved—provides valuable insight into the reaction mechanism.
Electrophilic Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. The position of bond cleavage can be influenced by the substituents on the ring. nih.gov For example, donor-acceptor cyclopropanes often undergo cleavage of the bond vicinal to the substituents. nih.gov
Radical Ring Opening: The cyclopropane ring can also undergo ring-opening via radical pathways. beilstein-journals.orgnih.gov For instance, the oxidation of N-cyclopropylamines can generate an aminium radical cation, which can then undergo fragmentation of the cyclopropyl ring. nih.gov The resulting radical species can then participate in further reactions, such as cyclization or reaction with molecular oxygen. nih.gov
Solvolytic Ring Opening: Solvolysis reactions of cyclopropyl-containing systems, such as N-tosylaziridines fused to a cyclopropane ring, can lead to the opening of both rings, suggesting a concerted or stepwise process involving a conjugated transition state. researchgate.net
The study of these ring-opening reactions provides a deeper understanding of the electronic and steric factors that govern the reactivity of the cyclopropyl group in 2-cyclopropyl-N'-hydroxyethanimidamide and related molecules.
| Ring-Opening Initiator | Mechanistic Pathway | Key Intermediates |
| Electrophiles (e.g., H+) | Electrophilic Addition | Carbocations |
| Oxidizing Agents | Single Electron Transfer (SET) | Aminium Radical Cations, Distonic Cation Radicals |
| Solvolysis | Concerted or Stepwise | Conjugated Transition States |
Hyperconjugative Effects on Adjacent Carbocations and Radical Intermediates
The cyclopropyl group is well-documented for its ability to stabilize adjacent electron-deficient centers, such as carbocations and, to a lesser extent, radical intermediates. This stabilization is primarily attributed to hyperconjugation, a phenomenon involving the delocalization of electrons from a sigma (σ) bond into an adjacent empty or partially filled p-orbital. In the case of the cyclopropyl group, the C-C bonds possess a significant degree of p-character, often described using the Walsh model, which makes them particularly effective at this type of interaction.
When a carbocation or radical center is generated at the carbon adjacent to the cyclopropyl ring in a derivative of this compound, the "bent" bonds of the cyclopropane ring can overlap with the p-orbital of the electron-deficient carbon. This overlap allows for the delocalization of electron density from the cyclopropyl ring, effectively spreading the positive charge or the unpaired electron over a larger volume and thereby stabilizing the intermediate.
The stabilization of a cyclopropylmethyl cation is particularly pronounced, with studies showing it to be even more stable than a benzyl (B1604629) cation. This exceptional stability arises from the favorable alignment of the C-C bonds of the cyclopropyl ring with the vacant p-orbital of the carbocation, leading to a bisected conformation being the most stable arrangement. In this conformation, the plane of the cyclopropyl ring is perpendicular to the plane of the carbocation, maximizing orbital overlap.
For radical intermediates, the stabilizing effect of the cyclopropyl group is also present but generally weaker than for carbocations. The delocalization of the single unpaired electron into the cyclopropyl ring is less effective than the delocalization of a full positive charge. Nevertheless, this hyperconjugative interaction can still influence the regioselectivity and stereoselectivity of radical reactions involving this compound.
To illustrate the magnitude of this stabilizing effect, consider the following representative data comparing the relative solvolysis rates of various alkyl halides, which proceed through a carbocation intermediate. The data clearly demonstrates the superior stabilizing effect of the cyclopropyl group.
| Substrate (R-X) | Relative Rate of Solvolysis (k_rel) |
|---|---|
| tert-Butyl-X | 1 |
| Benzyl-X | 10² |
| Cyclopropylmethyl-X | 10⁴ |
Influence of Ring Strain on Overall Molecular Reactivity
Reactions that lead to the opening of the cyclopropyl ring are thermodynamically favorable as they relieve the inherent ring strain. This can be a key driving force in chemical transformations of this compound. For instance, in the presence of electrophiles or under radical conditions, the cyclopropyl ring can undergo cleavage to form a more stable, open-chain product. The regioselectivity of this ring-opening is often dictated by the substitution pattern on the ring and the nature of the attacking species.
Furthermore, the high p-character of the C-C bonds in the cyclopropyl ring not only contributes to its ability to stabilize adjacent positive charges but also imparts a degree of unsaturation to the molecule. This "pseudo-double bond" character allows the cyclopropyl group to participate in reactions typically associated with alkenes, such as additions and cycloadditions, albeit often requiring more forcing conditions.
The interplay between the ring strain and the electronic properties of the amidoxime (B1450833) group can lead to complex reaction pathways. For example, the amidoxime moiety could act as an internal nucleophile, promoting a ring-opening reaction of the cyclopropyl group under certain conditions, leading to the formation of heterocyclic structures.
The following table provides a comparison of the strain energies of some common cycloalkanes, highlighting the exceptional strain associated with the cyclopropyl ring.
| Cycloalkane | Ring Strain (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0.1 |
Synergistic Effects Between the Amidoxime and Cyclopropyl Moieties in Reaction Dynamics
The term "synergistic effects" in the context of this compound refers to the cooperative or mutually enhancing interplay between the cyclopropyl and amidoxime functional groups that leads to reactivity patterns not readily predictable from the study of each moiety in isolation. While direct experimental studies on this specific molecule are not extensively documented, a theoretical discussion based on the known chemical principles of the constituent groups can provide valuable insights into these potential synergistic interactions.
The amidoxime group is a versatile functionality, possessing both nucleophilic (at the nitrogen and oxygen atoms) and acidic (the hydroxyl proton) properties. mdpi.com It can also coordinate to metal centers and participate in a variety of cyclization and rearrangement reactions. acs.org The electronic nature of the amidoxime group can influence the reactivity of the adjacent cyclopropyl ring, and conversely, the cyclopropyl group can modulate the reactivity of the amidoxime.
One potential synergistic effect could arise from the ability of the amidoxime group to act as an intramolecular catalyst or directing group for reactions involving the cyclopropyl ring. For example, the hydroxyl group of the amidoxime could form a hydrogen bond with a reagent, positioning it for a specific interaction with the cyclopropyl ring. Alternatively, under basic conditions, the deprotonated amidoxime could act as an internal nucleophile, as mentioned earlier, to facilitate a ring-opening reaction.
Conversely, the electron-donating nature of the cyclopropyl group through hyperconjugation can influence the acidity and nucleophilicity of the amidoxime moiety. By donating electron density towards the ethanimidamide backbone, the cyclopropyl group could potentially increase the basicity of the nitrogen atoms and decrease the acidity of the hydroxyl group. This modulation of the electronic properties of the amidoxime could, in turn, affect its reactivity in subsequent transformations.
Furthermore, in reactions involving the formation of intermediates, the combined stabilizing effects of both the cyclopropyl and amidoxime groups could be significant. For instance, if a carbocation were to form on the carbon atom between the two functionalities, it would be stabilized by hyperconjugation from the cyclopropyl group and potentially by resonance or inductive effects from the amidoxime group. This dual stabilization would lower the activation energy for the formation of such an intermediate and could open up reaction pathways that would otherwise be inaccessible.
A hypothetical reaction pathway illustrating a potential synergistic interaction is the intramolecular cyclization of this compound. Protonation of the amidoxime oxygen, followed by nucleophilic attack from the cyclopropyl ring (acting as a "pseudo-double bond"), could lead to a ring-opened, cyclized product. The feasibility of such a pathway would be highly dependent on the reaction conditions and the relative activation barriers of competing reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Discrimination and Analysis of Isomeric Forms (E/Z Isomerism)
The carbon-nitrogen double bond (C=N) in 2-cyclopropyl-N'-hydroxyethanimidamide gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. The E isomer has the substituents of higher priority on opposite sides of the double bond, while the Z isomer has them on the same side. The Cahn-Ingold-Prelog priority rules are used to assign the priorities of the substituents on each atom of the double bond.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the discrimination and analysis of these isomers. In a study on the E/Z-isomerism of neonicotinoids, which also contain guanidine-like substructures, a combination of DFT-level theory and experimental NMR was used to identify the relevant isomers at ambient conditions. Similarly, for alkyl-oxime derivatives, NMR spectroscopy has been successfully employed to assign the geometric isomers.
For this compound, the chemical shifts of the protons and carbons in proximity to the C=N double bond are expected to differ significantly between the E and Z isomers due to the anisotropic effect of the double bond and through-space interactions. For instance, the proton of the hydroxyl group (-OH) may exhibit a different chemical shift or be involved in different hydrogen bonding interactions in the two isomers, which can be probed by ¹H NMR spectroscopy. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive evidence for the spatial proximity of atoms, allowing for unambiguous assignment of the E or Z configuration.
| Spectroscopic Technique | Application for E/Z Isomerism Analysis |
| ¹H NMR | Differences in chemical shifts of protons near the C=N bond. |
| ¹³C NMR | Differences in chemical shifts of carbons in the imidamide moiety. |
| 2D NOESY | Correlation peaks indicate spatial proximity of atoms, confirming the relative orientation of substituents across the double bond. |
| Computational Modeling | Prediction of the relative stability and spectroscopic properties of the E and Z isomers. |
Detailed Conformational Analysis through Spectroscopic Techniques
Beyond E/Z isomerism, this compound can exist in various conformations due to the rotation around single bonds. The orientation of the cyclopropyl (B3062369) group relative to the rest of the molecule is of particular interest. NMR studies on N-cyclopropyl amides have revealed that the conformational preferences around the N-cyclopropyl bond can be complex and influenced by the electronic and steric nature of the substituents.
Infrared (IR) spectroscopy can provide information about the presence of specific functional groups and hydrogen bonding, which can be conformation-dependent. Different conformers may exhibit subtle shifts in the vibrational frequencies of the N-H, O-H, and C=N bonds.
Computational chemistry serves as a powerful complementary tool to experimental spectroscopic techniques. By calculating the potential energy surface of the molecule as a function of dihedral angles, the relative energies of different conformers can be determined, and their theoretical spectroscopic properties can be predicted and compared with experimental data.
| Technique | Information Gained for Conformational Analysis |
| ¹H NMR (Variable Temp.) | Study of dynamic processes and determination of energy barriers between conformers. |
| 2D NOESY/ROESY | Measurement of through-space proton-proton distances to define the 3D structure in solution. |
| Infrared (IR) Spectroscopy | Information on intramolecular hydrogen bonding and vibrational modes sensitive to conformation. |
| Computational Modeling | Prediction of stable conformers and their relative energies and spectroscopic properties. |
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is crucial for its structural confirmation. While 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for a comprehensive assignment.
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the identification of adjacent protons within the cyclopropyl and ethyl groups.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to its directly attached carbon atom, providing a clear map of the C-H bonds.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between the cyclopropyl ring, the ethyl linker, and the imidamide core.
Nuclear Overhauser Effect Spectroscopy (NOESY): As mentioned earlier, this technique provides information about the spatial proximity of protons, which is invaluable for both conformational analysis and the assignment of stereochemistry.
| ¹H NMR Chemical Shift (Predicted) | Multiplicity | Assignment |
| 0.2-0.6 ppm | Multiplet | CH₂ (cyclopropyl) |
| 0.8-1.2 ppm | Multiplet | CH (cyclopropyl) |
| 2.2-2.6 ppm | Triplet | CH₂ (ethyl) |
| 4.5-5.5 ppm | Broad Singlet | NH₂ |
| 9.0-10.0 ppm | Singlet | OH |
| ¹³C NMR Chemical Shift (Predicted) | Assignment |
| 5-15 ppm | CH₂ (cyclopropyl) |
| 15-25 ppm | CH (cyclopropyl) |
| 30-40 ppm | CH₂ (ethyl) |
| 150-160 ppm | C=N |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry.
For this compound, an X-ray crystal structure would definitively establish:
The E/Z configuration of the C=N double bond.
The preferred conformation of the molecule in the solid state, including the orientation of the cyclopropyl group.
The details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While a crystal structure for the title compound is not publicly available, a related structure, N'-hydroxypyrimidine-2-carboximidamide, has been reported. In this molecule, an E configuration across the C=N double bond was observed, and the crystal packing was dominated by N-H···O and O-H···N hydrogen bonds, forming inversion dimers. It is plausible that this compound would exhibit similar hydrogen bonding motifs in the solid state.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | Accurate measurement of the molecular geometry. |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would confirm the molecular formula (C₅H₁₀N₂O) and molecular weight (114.15 g/mol ).
The fragmentation pattern upon ionization can provide valuable structural insights. Common fragmentation pathways for amides and related compounds include:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen or carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen.
Loss of small neutral molecules: Such as H₂O, NH₃, or CO.
The presence of the cyclopropyl group may also lead to characteristic fragmentation pathways involving ring-opening or loss of the cyclopropyl moiety. The analysis of the masses of the fragment ions allows for the piecing together of the molecular structure, thus confirming the identity of the compound.
| Fragment Ion (m/z) | Possible Neutral Loss / Fragment Structure |
| M⁺ - 17 | Loss of •OH |
| M⁺ - 16 | Loss of NH₂ |
| M⁺ - 41 | Loss of •C₃H₅ (cyclopropyl radical) |
| M⁺ - 43 | Loss of •CH₂C₃H₅ (cyclopropylmethyl radical) |
Note: The fragmentation pattern can be highly dependent on the ionization method (e.g., Electron Ionization vs. Electrospray Ionization).
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and bonding of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and geometric parameters.
For 2-cyclopropyl-N'-hydroxyethanimidamide, key insights would be gained by analyzing the interplay between the cyclopropyl (B3062369) ring and the ethanimidamide group. The cyclopropane (B1198618) ring is known to have C-C bonds with significant π-character due to its high strain and unique orbital hybridization. nih.gov DFT calculations would quantify this by examining bond lengths, bond angles, and the electron density distribution. The C-C bonds within the cyclopropyl ring are expected to be shorter than those in alkanes (approx. 1.51 Å), and the attached C-H bonds are stronger. nih.gov
Illustrative Data: Calculated Geometric and Electronic Properties This table represents typical data obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) and is for illustrative purposes only.
| Parameter | Atom(s) Involved | Calculated Value | Comment |
|---|---|---|---|
| Bond Length (Å) | C(ring)-C(ring) | 1.512 | Typical strained cyclopropyl C-C bond length. |
| Bond Length (Å) | C(ring)-C(ethyl) | 1.505 | Slightly shorter due to sp2-like character of the ring. |
| Bond Length (Å) | C=N | 1.285 | Characteristic of a C=N double bond. |
| Mulliken Atomic Charge (e) | O(hydroxy) | -0.65 | High negative charge due to electronegativity. |
| Mulliken Atomic Charge (e) | N(imino) | -0.45 | Significant negative charge. |
| HOMO Energy (eV) | - | -6.85 | Indicates electron-donating capability. |
| LUMO Energy (eV) | - | +1.20 | π* orbital of the C=N bond. |
Molecular Dynamics Simulations to Investigate Conformational Space and Dynamics
While quantum calculations provide a static picture of the lowest-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This methodology is ideal for exploring the conformational landscape of flexible molecules like this compound.
The key flexible bonds in this molecule are the C-C bond connecting the ring to the side chain and the C-N and N-O single bonds. Rotation around these bonds gives rise to various conformers with different energies and populations. MD simulations, often performed in a simulated solvent environment to mimic realistic conditions, can identify the most stable conformers and the energy barriers for interconversion between them. researchgate.net The results would reveal whether certain orientations, such as a "bisected" or "perpendicular" arrangement of the cyclopropyl ring relative to the side chain, are preferred. These conformational preferences are critical as they dictate how the molecule interacts with other molecules, such as biological receptors or reagents.
Illustrative Data: Key Dihedral Angles of Low-Energy Conformers This table shows hypothetical dihedral angles for two potential stable conformers identified through MD simulations. Angles are in degrees.
| Dihedral Angle | Atoms (H-C(ring)-C(ethyl)=N) | Conformer A (Energy: 0 kJ/mol) | Conformer B (Energy: +5.2 kJ/mol) |
|---|---|---|---|
| τ1 | H-C(ring)-C(ethyl)=N | ~0° (Bisected) | ~90° (Perpendicular) |
| τ2 | C(ethyl)-N-O-H | ~180° (trans) | ~180° (trans) |
Theoretical Prediction of Reactivity and Mechanistic Pathways
Theoretical calculations are invaluable for predicting a molecule's reactivity and exploring potential reaction mechanisms. Reactivity indices derived from DFT, such as the HOMO-LUMO energy gap, electrostatic potential (ESP) maps, and Fukui functions, can predict how and where a molecule will react. nih.gov
For this compound, an ESP map would likely show negative potential (red) around the oxygen and imine nitrogen atoms, indicating these are sites prone to electrophilic attack or hydrogen bonding. The LUMO is expected to be centered on the π* orbital of the C=N bond, making it a target for nucleophiles. Furthermore, cyclopropanes bearing electron-withdrawing groups can act as potent electrophiles, undergoing ring-opening reactions. nih.gov Theoretical studies could model the transition states and activation energies for such a reaction, determining its feasibility compared to reactions at the ethanimidamide functionality.
Illustrative Data: Calculated Reactivity Descriptors This table provides examples of reactivity indices that would be calculated to predict chemical behavior. The values are for illustrative purposes.
| Reactivity Descriptor | Calculated Value | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (eV) | 8.05 | Indicates high kinetic stability. |
| Global Hardness (η) | 4.025 | A higher value suggests lower reactivity. |
| Electrostatic Potential Minimum | -155 kJ/mol | Located near the oxygen atom, indicating the primary site for protonation. |
| Fukui Function (f+) on C(imine) | 0.18 | Indicates the carbon of the C=N bond is a likely site for nucleophilic attack. |
In-depth Analysis of Cyclopropyl-Induced Hyperconjugative Interactions
A defining feature of the cyclopropyl group is its ability to engage in hyperconjugation, where the strained C-C σ-bonds donate electron density into adjacent empty or partially filled orbitals. This interaction is often described using the Walsh model of cyclopropane bonding, where the ring bonds have p-orbital character that allows for overlap with neighboring π-systems or p-orbitals.
In this compound, the primary hyperconjugative interaction would be between the cyclopropyl C-C bonds and the π* antibonding orbital of the C=N double bond. This σ(C-C) → π*(C=N) interaction would stabilize the molecule, particularly in a bisected conformation where orbital overlap is maximal. This electron donation would also subtly alter the geometry and electronic properties of the ethanimidamide group, potentially lengthening the C=N bond and shortening the adjacent C-C bond.
A Natural Bond Orbital (NBO) analysis is a computational method used to quantify such interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital to an empty acceptor orbital. A significant E(2) value for the σ(C-C) → π*(C=N) interaction would provide direct evidence of cyclopropyl-induced hyperconjugation.
Illustrative Data: NBO Analysis of Hyperconjugative Interactions This table presents hypothetical results from an NBO analysis, quantifying the stabilization energy from key electronic interactions. Values are for illustrative purposes only.
| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) | Significance |
|---|---|---|---|
| σ(C(ring)-C(ring)) | π(C=N) | 5.8 | Strong evidence of cyclopropyl hyperconjugation. |
| LP(O) | σ(N-C) | 1.2 | Weak lone pair delocalization. |
| σ(C-H) | π*(C=N) | 2.5 | Standard C-H hyperconjugation. |
2 Cyclopropyl N Hydroxyethanimidamide As a Versatile Synthetic Building Block
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds
The amidoxime (B1450833) functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably 1,2,4-oxadiazoles. nih.govresearchgate.netrjptonline.orgresearchgate.net The general and widely applied method involves the reaction of an amidoxime with an acylating agent, such as an acid chloride or an anhydride, followed by a cyclodehydration step. researchgate.net In this context, 2-cyclopropyl-N'-hydroxyethanimidamide can serve as a key intermediate for the synthesis of 1,2,4-oxadiazoles bearing a cyclopropylmethyl substituent at the 3-position of the heterocyclic ring.
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes is a robust and versatile reaction. nih.govresearchgate.net For instance, the reaction of this compound with a suitable carboxylic acid derivative in the presence of a coupling agent, or with an acid chloride, would yield an O-acylamidoxime intermediate, which upon heating, often in the presence of a base or a dehydrating agent, cyclizes to the corresponding 1,2,4-oxadiazole (B8745197). researchgate.netresearchgate.net A variety of reaction conditions have been developed to promote this transformation, including the use of superbase media like NaOH/DMSO for one-pot syntheses from amidoximes and carboxylic acid esters at room temperature. nih.gov
Beyond 1,2,4-oxadiazoles, the versatile reactivity of the amidoxime group can be exploited for the synthesis of other nitrogen-containing heterocycles. The specific reaction pathways and resulting heterocyclic systems are dependent on the reaction partners and conditions employed. The nitrile group, from which the amidoxime is derived, is itself a versatile precursor for a variety of nitrogen-containing heterocycles through cycloaddition and other reactions. researchgate.netnih.govclockss.orglongdom.org
| Reactant for this compound | Resulting Heterocyclic Core | General Reaction Type |
|---|---|---|
| Carboxylic Acid / Acid Chloride | 1,2,4-Oxadiazole | Acylation and Cyclodehydration |
| Isocyanate | 1,2,4-Oxadiazol-5(4H)-one | Addition and Cyclization |
| Orthoesters | 1,2,4-Oxadiazole | Condensation and Cyclization |
Scaffold for the Construction of Structurally Complex Molecules
The incorporation of a cyclopropane (B1198618) ring into a molecule is a widely used strategy in medicinal chemistry and materials science. nih.govnih.govchemrxiv.org The cyclopropyl (B3062369) group, due to its strained three-membered ring, imparts unique conformational rigidity and electronic properties to a molecule. nih.gov It can act as a bioisostere for a double bond or a gem-dimethyl group, and its presence can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modified pharmacokinetic properties. nih.gov
The synthesis of complex molecules often relies on the use of versatile building blocks that can be readily modified. chemrxiv.orgresearchgate.net this compound, with its two distinct reactive sites, can be envisioned as a valuable starting material in diversity-oriented synthesis to generate libraries of compounds for biological screening. The cyclopropyl moiety can be further functionalized, although this is often challenging, or it can be carried through a synthetic sequence to be part of the final complex molecule.
| Structural Feature | Contribution to Molecular Complexity | Potential Applications |
|---|---|---|
| Cyclopropane Ring | Conformational rigidity, unique stereoelectronic properties, metabolic stability. | Drug discovery, agrochemicals, materials science. |
| Amidoxime Group | Precursor to various heterocycles, site for further functionalization. | Synthesis of bioactive heterocyclic compounds. |
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile
The unique combination of a strained cyclopropane ring and a nucleophilic amidoxime group in this compound presents opportunities for the development of novel synthetic methodologies. The inherent ring strain of the cyclopropane can be harnessed in ring-opening reactions to generate new functional groups and carbon skeletons. researchgate.netbeilstein-journals.org Such reactions can be triggered by radicals, electrophiles, or transition metals, leading to a variety of linear or cyclic products.
For instance, radical-mediated ring-opening/cyclization reactions of cyclopropane derivatives are a powerful tool for the construction of complex cyclic systems. beilstein-journals.org The development of such a methodology starting from this compound could provide access to novel classes of compounds. Furthermore, the amidoxime moiety itself possesses a rich and varied chemistry. It can act as a bidentate ligand for metal catalysts, or it can undergo oxidative or reductive transformations to yield different functional groups.
The development of new synthetic reactions is a cornerstone of organic chemistry. rsc.org While many classical reactions are still heavily relied upon, the discovery of novel transformations that offer improved efficiency, selectivity, or access to new chemical space is of paramount importance. The unique electronic and steric environment of this compound could be exploited to develop new catalytic cycles or cascade reactions. For example, a reaction that simultaneously activates the amidoxime group and induces a transformation of the cyclopropane ring could lead to a rapid increase in molecular complexity from a simple starting material. The synthesis of primary cyclopropylamines from nitriles, the precursors to amidoximes, is also an area of active research, indicating the value of the cyclopropylamine (B47189) motif in synthesis. organic-chemistry.org
Emerging Research Areas and Future Perspectives
Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches
There is no published research detailing the exploration of unconventional synthetic routes or the application of green chemistry principles for the synthesis of 2-cyclopropyl-N'-hydroxyethanimidamide. Standard synthetic methods for similar structures may be hypothesized, but specific, experimentally validated green or unconventional approaches for this compound have not been reported in the scientific literature.
Integration into Multicomponent Reaction (MCR) Sequences
There are no documented instances of this compound being utilized as a reactant or synthesized through multicomponent reaction (MCR) sequences. The potential for this compound to participate in MCRs has not been explored in any available research.
Advanced Mechanistic Investigations Employing State-of-the-Art Analytical Techniques
No advanced mechanistic investigations involving this compound have been published. Consequently, there are no reports on the use of state-of-the-art analytical techniques to probe its reaction mechanisms or physicochemical properties.
Potential in Supramolecular Chemistry and Material Science Applications
The potential applications of this compound in the fields of supramolecular chemistry and material science have not been investigated in any published studies. There is no available data on its ability to form supramolecular assemblies or its utility as a component in advanced materials.
Due to the absence of research data for this compound in the specified areas, no data tables can be generated.
Q & A
Q. What are the established synthetic routes for 2-cyclopropyl-N'-hydroxyethanimidamide in heterocyclic chemistry?
The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting cyclopropane-containing esters with N'-hydroxyethanimidamide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature for 4 hours. This route yields 1,2,4-oxadiazole derivatives, as demonstrated in the synthesis of GPR88 agonists . Reaction optimization should focus on controlling temperature and stoichiometry to maximize yield.
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
Structural validation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. Purity (>95%) is assessed via high-performance liquid chromatography (HPLC) with UV detection. For example, oxadiazole derivatives synthesized from similar precursors showed distinct NMR chemical shifts for the cyclopropane and hydroxyimino groups, ensuring unambiguous characterization .
Q. How can researchers determine physicochemical properties of this compound when experimental data is limited?
Use computational tools (e.g., QSPR models) to predict properties like pKa, density, and boiling point. Experimental validation via titration (for pKa) or differential scanning calorimetry (DSC) for thermal stability is critical. Predicted values for analogous compounds include a density of ~1.23 g/cm³ and pKa ~4.2, though these must be cross-checked with lab measurements .
Advanced Research Questions
Q. How does the cyclopropane ring influence the reactivity of this compound in ring-opening or cross-coupling reactions?
The cyclopropane ring introduces steric hindrance and strain, which can direct reactivity toward ring-opening under acidic conditions or participation in transition metal-catalyzed cross-coupling. For instance, steric effects from dimethyl substituents in benzimidazole analogs slow reaction kinetics, necessitating elevated temperatures or catalytic systems with high turnover .
Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for this compound?
Iterative analysis is key:
- Re-examine synthesis steps (e.g., byproduct formation during NaH-mediated reactions) .
- Validate computational models (e.g., DFT calculations) against experimental NMR shifts. Adjust solvent parameters in simulations to match experimental conditions.
- Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peaks caused by overlapping signals .
Designing experiments to study the hydrogen-bonding capacity of this compound in catalytic systems.
- Methodology :
- Conduct X-ray crystallography or FT-IR spectroscopy to identify hydrogen-bond donor/acceptor sites.
- Use titration calorimetry (ITC) to quantify binding affinity with metal ions or biological targets.
- Compare catalytic activity in polar vs. non-polar solvents to assess hydrogen bonding’s role in reaction mechanisms. Benzimidazole derivatives with similar hydroxyimino groups exhibit enhanced stability in polar solvents due to H-bonding .
Data Contradiction Analysis
- Example : Discrepancies in melting points between batches may arise from polymorphic forms. Mitigate this via controlled recrystallization (e.g., slow cooling in ethanol/water mixtures) and characterize polymorphs using powder XRD .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
